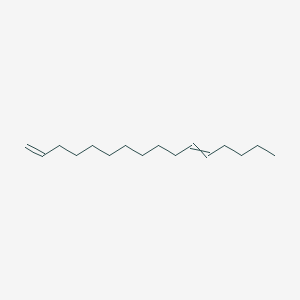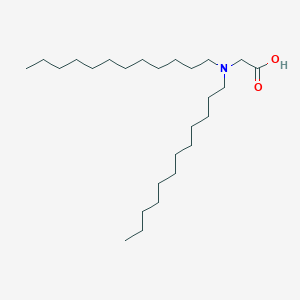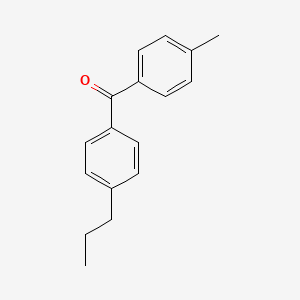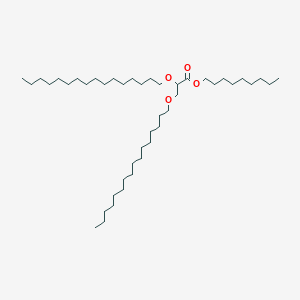
Quinoline, 4-chloro-8-nitro-, 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoline, 4-chloro-8-nitro-, 1-oxide is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline itself is a nitrogen-based compound with a benzene ring fused to a pyridine ring. The addition of chlorine, nitro, and oxide groups to the quinoline structure results in this compound, which exhibits unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 4-chloro-8-nitro-, 1-oxide typically involves the nitration of 4-chloroquinoline followed by oxidation. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at controlled temperatures. The resulting 4-chloro-8-nitroquinoline is then oxidized using an oxidizing agent such as hydrogen peroxide or a peracid to form the 1-oxide derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to maintain the desired reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Quinoline, 4-chloro-8-nitro-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of appropriate catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides such as sodium borohydride can be used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base or a catalyst.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups depending on the reagents and conditions used .
Applications De Recherche Scientifique
Quinoline, 4-chloro-8-nitro-, 1-oxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Quinoline, 4-chloro-8-nitro-, 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound’s ability to form reactive oxygen species also contributes to its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline, 4-nitro-, 1-oxide: Similar structure but lacks the chlorine atom.
Quinoline, 4-chloro-, 1-oxide: Similar structure but lacks the nitro group.
Quinoline, 8-nitro-, 1-oxide: Similar structure but lacks the chlorine atom at the 4-position.
Uniqueness
Quinoline, 4-chloro-8-nitro-, 1-oxide is unique due to the presence of both chlorine and nitro groups, which impart distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
64398-25-0 |
|---|---|
Formule moléculaire |
C9H5ClN2O3 |
Poids moléculaire |
224.60 g/mol |
Nom IUPAC |
4-chloro-8-nitro-1-oxidoquinolin-1-ium |
InChI |
InChI=1S/C9H5ClN2O3/c10-7-4-5-11(13)9-6(7)2-1-3-8(9)12(14)15/h1-5H |
Clé InChI |
ISJXSECQRCGVEC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C[N+](=C2C(=C1)[N+](=O)[O-])[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



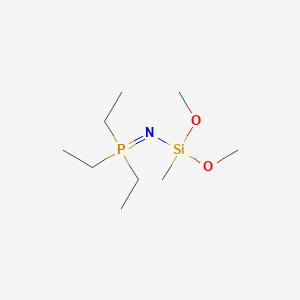
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxyethyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, dipotassium disodium salt](/img/structure/B14481758.png)
![[(2-Chloro-2-ethoxyethyl)sulfanyl]benzene](/img/structure/B14481763.png)
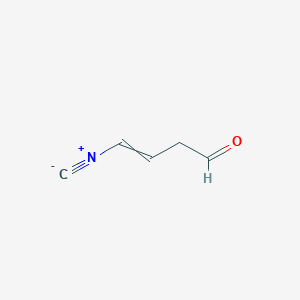
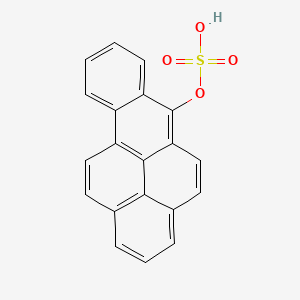
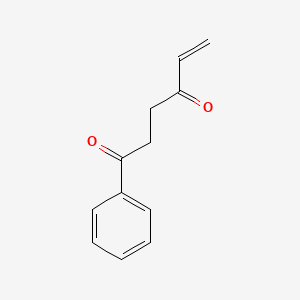
![3,3-Dimethyl-1-[(phenylsulfanyl)carbonyl]butyl acetate](/img/structure/B14481782.png)
![2,4,8,8-Tetramethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14481791.png)
